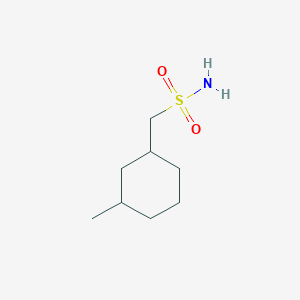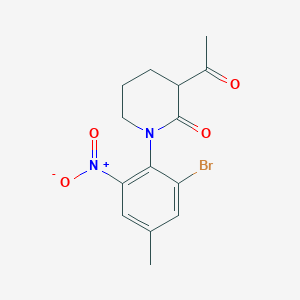
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is a complex organic compound with a piperidinone core structure This compound is characterized by the presence of an acetyl group, a bromine atom, a methyl group, and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methyl-2-nitroaniline, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methyl-6-nitroaniline.
Acetylation: The brominated product is then acetylated using acetic anhydride to introduce the acetyl group.
Cyclization: The acetylated intermediate undergoes cyclization with piperidinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity. The bromine atom can participate in halogen bonding, affecting molecular interactions. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetyl-1-(2-chloro-4-methyl-6-nitrophenyl)piperidin-2-one
- 3-Acetyl-1-(2-fluoro-4-methyl-6-nitrophenyl)piperidin-2-one
- 3-Acetyl-1-(2-iodo-4-methyl-6-nitrophenyl)piperidin-2-one
Uniqueness
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in synthetic chemistry and drug design.
Eigenschaften
Molekularformel |
C14H15BrN2O4 |
|---|---|
Molekulargewicht |
355.18 g/mol |
IUPAC-Name |
3-acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H15BrN2O4/c1-8-6-11(15)13(12(7-8)17(20)21)16-5-3-4-10(9(2)18)14(16)19/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
LJNATWCANVBBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)N2CCCC(C2=O)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


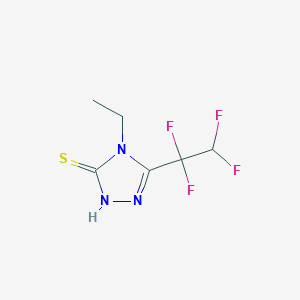
![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
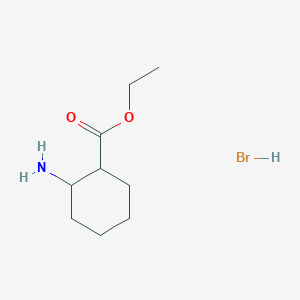
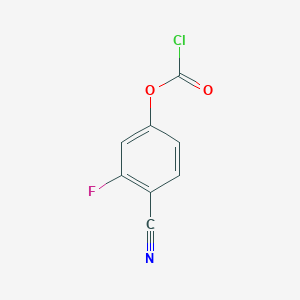
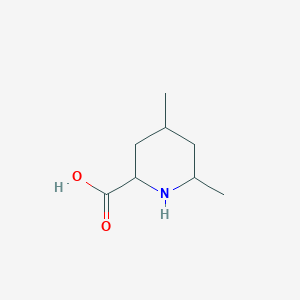

![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225169.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
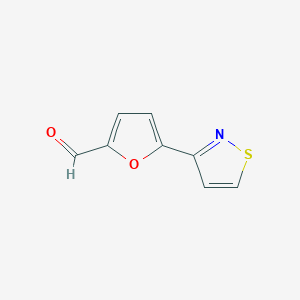
![2-Oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13225187.png)
